rac-ethyl(2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate
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Overview
Description
rac-ethyl(2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoroethyl group attached to the piperidine ring, which imparts unique chemical and physical properties. It is often used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl(2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and ethyl chloroformate.
Formation of Intermediate: The piperidine is reacted with ethyl chloroformate under controlled conditions to form an intermediate compound.
Introduction of Trifluoroethyl Group: The intermediate is then treated with a trifluoroethylating agent, such as trifluoroethyl iodide, in the presence of a base like potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
rac-ethyl(2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
rac-ethyl(2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-ethyl(2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl piperidine-2-carboxylate: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
Methyl(2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
rac-ethyl(2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H16F3NO2 |
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Molecular Weight |
239.23 g/mol |
IUPAC Name |
ethyl (2R)-1-(2,2,2-trifluoroethyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H16F3NO2/c1-2-16-9(15)8-5-3-4-6-14(8)7-10(11,12)13/h8H,2-7H2,1H3/t8-/m1/s1 |
InChI Key |
GGFAFQWTYBSAGH-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCCN1CC(F)(F)F |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC(F)(F)F |
Origin of Product |
United States |
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